molecular formula C11H13BO4 B8269550 (1-(Methoxycarbonyl)-2,3-dihydro-1H-inden-5-yl)boronic acid

(1-(Methoxycarbonyl)-2,3-dihydro-1H-inden-5-yl)boronic acid

Cat. No. B8269550
M. Wt: 220.03 g/mol
InChI Key: JJQBKDDDEILVAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(Methoxycarbonyl)-2,3-dihydro-1H-inden-5-yl)boronic acid is a useful research compound. Its molecular formula is C11H13BO4 and its molecular weight is 220.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(Methoxycarbonyl)-2,3-dihydro-1H-inden-5-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(Methoxycarbonyl)-2,3-dihydro-1H-inden-5-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (1-(Methoxycarbonyl)-2,3-dihydro-1H-inden-5-yl)boronic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.

Starting Materials
2,3-dihydro-1H-indene-5-carboxylic acid, Methanol, Sodium hydroxide, Boronic acid, Dichloromethane, Diethyl ether, Hydrochloric acid, Sodium chloride, Sodium sulfate

Reaction
Step 1: Conversion of 2,3-dihydro-1H-indene-5-carboxylic acid to its methyl ester by refluxing with methanol in the presence of sodium hydroxide., Step 2: Conversion of the methyl ester to the corresponding acid chloride by treatment with thionyl chloride., Step 3: Reaction of the acid chloride with boronic acid in the presence of a palladium catalyst to form the corresponding boronic acid ester., Step 4: Hydrolysis of the boronic acid ester with aqueous hydrochloric acid to form the corresponding boronic acid., Step 5: Conversion of the boronic acid to the target compound by reaction with methoxycarbonyl chloride in the presence of a base such as sodium hydroxide., Step 6: Purification of the product by extraction with dichloromethane and washing with water, followed by drying over sodium sulfate and recrystallization from diethyl ether.

properties

IUPAC Name

(1-methoxycarbonyl-2,3-dihydro-1H-inden-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO4/c1-16-11(13)10-4-2-7-6-8(12(14)15)3-5-9(7)10/h3,5-6,10,14-15H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQBKDDDEILVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C(CC2)C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Methoxycarbonyl)-2,3-dihydro-1H-inden-5-yl)boronic acid

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